N-(furan-2-ylmethyl)ethanamine
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Overview
Description
Mechanism of Action
Pharmacokinetics
Some general properties of the compound can be inferred from its chemical structure . The compound is a liquid at room temperature, with a density of 0.96g/cm³ . It has a boiling point of 156.5°C at 760 mmHg and a flash point of 48.5°C . These properties suggest that the compound could be absorbed and distributed in the body, but the specifics of its metabolism and excretion are unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(furan-2-ylmethyl)ethanamine, it should be stored at 2-8°C and protected from light . Direct contact with the compound should be avoided, and appropriate personal protective equipment should be worn when handling it . It’s also important to maintain good ventilation to avoid the production of dust and vapors .
Biochemical Analysis
Biochemical Properties
N-(furan-2-ylmethyl)ethanamine has been studied for its role in monoamine content regulation via monoamine oxidase (MAO) inhibition . It interacts with various enzymes and proteins, altering monoamine metabolism in a region-specific manner . The nature of these interactions differs from classic MAO A or MAO B inhibitors .
Cellular Effects
The effects of this compound on cells are primarily observed in the cortex. It has been found to increase the levels of cortical noradrenaline . This influence on cell function suggests a potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . Despite its low affinity for MAO B and MAO A, it modifies the B form of MAO, forming a flavin adduct .
Preparation Methods
N-(furan-2-ylmethyl)ethanamine can be synthesized through various methods. A common synthetic route involves the reaction of furan with ethylamine under high-temperature conditions . The reaction typically proceeds as follows:
Reaction of Furan with Ethylamine: Furan is reacted with ethylamine at elevated temperatures to produce this compound.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
N-(furan-2-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include furan derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced furan derivatives.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)ethanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(furan-2-ylmethyl)ethanamine can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)methanamine: This compound has a similar structure but lacks the ethyl group, which may result in different chemical and biological properties.
N-(furan-2-ylmethyl)propanamine: This compound has a propyl group instead of an ethyl group, which can affect its reactivity and applications.
N-(furan-2-ylmethyl)butanamine: The presence of a butyl group in this compound can lead to variations in its physical and chemical properties compared to this compound.
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVNYJPAGHUWKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275626 |
Source
|
Record name | N-(furan-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14496-33-4 |
Source
|
Record name | N-(furan-2-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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